

Structure Elucidation of 3-Ethyloctan-3-ol: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of **3-ethyloctan-3-ol**. This tertiary alcohol serves as a model compound for demonstrating the application of modern spectroscopic techniques in organic chemistry and pharmaceutical development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **3-ethyloctan-3-ol** is paramount for its proper handling, analysis, and application. The key properties are summarized in the table below.



Property	Value
IUPAC Name	3-Ethyloctan-3-ol[1]
Chemical Formula	C ₁₀ H ₂₂ O[1][2][3]
Molecular Weight	158.28 g/mol [1][2][3]
CAS Number	2051-32-3[1][2][3]
Boiling Point	199 °C[4]
Density	0.8360 g/cm ³ [4]
Refractive Index	1.4370[4]

Spectroscopic Data for Structure Elucidation

The unequivocal identification of **3-ethyloctan-3-ol** relies on the synergistic interpretation of data from various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the different types of protons and their connectivity within the molecule. The predicted chemical shifts (δ) for the distinct proton environments in **3-ethyloctan-3-ol** are presented in the following table.

Protons	Chemical Shift (ppm, predicted)	Multiplicity	Integration
-OH	~1.0-2.0	Singlet	1H
-CH ₂ - (ethyl)	~1.4-1.6	Quartet	4H
-CH ₂ - (octyl chain)	~1.2-1.4	Multiplet	8H
-CH₃ (ethyl)	~0.8-1.0	Triplet	6H
-CH₃ (octyl chain)	~0.8-1.0	Triplet	3H



¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The predicted chemical shifts for **3-ethyloctan-3-ol** are summarized below.

Carbon	Chemical Shift (ppm, predicted)
C-OH (quaternary)	~75
-CH ₂ - (ethyl)	~33
-CH ₂ - (C4 of octyl)	~38
-CH ₂ - (C5 of octyl)	~23
-CH ₂ - (C6 of octyl)	~32
-CH ₂ - (C7 of octyl)	~23
-CH₃ (ethyl)	~8
-CH₃ (C8 of octyl)	~14
C2 of octyl	~14
C1 of octyl	~14

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. As a tertiary alcohol, **3-ethyloctan-3-ol** is expected to exhibit a weak or absent molecular ion peak (M⁺) at m/z 158. The fragmentation is dominated by α -cleavage and dehydration.

Fragment Ion (m/z)	Proposed Structure/Loss	
129	[M - C ₂ H ₅] ⁺ (Loss of an ethyl group)	
101	[M - C ₄ H ₉] ⁺ (Loss of a butyl group)	
140	[M - H₂O] ⁺ (Dehydration)	
73	$[C(OH)(CH_2CH_3)_2]^+$ (α -cleavage)	



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **3-ethyloctan-3-ol** are listed below.

Functional Group	Wavenumber (cm⁻¹)	Appearance
O-H (alcohol)	~3600-3200	Broad, strong
C-H (alkane)	~2960-2850	Strong, sharp
C-O (tertiary alcohol)	~1150	Strong

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible and reliable results.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **3-ethyloctan-3-ol**.

Materials:

- 3-Ethyloctan-3-ol sample
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Prepare the NMR sample by dissolving approximately 10-20 mg of 3-ethyloctan-3-ol in ~0.6
 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.



- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the CDCl3.
- Shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
 include a spectral width of 12 ppm, an acquisition time of 2-4 seconds, and a relaxation
 delay of 1-5 seconds.
- For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry

Objective: To obtain the mass spectrum of **3-ethyloctan-3-ol** to determine its molecular weight and fragmentation pattern.

Materials:

- 3-Ethyloctan-3-ol sample
- Volatile solvent (e.g., methanol or dichloromethane)
- Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (using GC-MS with EI):

- Prepare a dilute solution of **3-ethyloctan-3-ol** (e.g., 1 mg/mL) in a volatile solvent.
- Set the GC parameters:
 - Injector temperature: e.g., 250 °C



- Column: A suitable capillary column (e.g., DB-5ms)
- Oven temperature program: e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
- Carrier gas: Helium at a constant flow rate.
- Set the MS parameters:
 - Ionization source: Electron Ionization (EI) at 70 eV.
 - Mass range: e.g., m/z 40-400.
 - Scan speed: e.g., 2 scans/second.
- Inject a small volume (e.g., 1 μL) of the prepared sample into the GC.
- Acquire the data as the compound elutes from the GC column and is analyzed by the mass spectrometer.
- Analyze the resulting mass spectrum, identifying the molecular ion peak (if present) and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **3-ethyloctan-3-ol** to identify its functional groups.

Materials:

- 3-Ethyloctan-3-ol sample
- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR-FTIR):

• Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

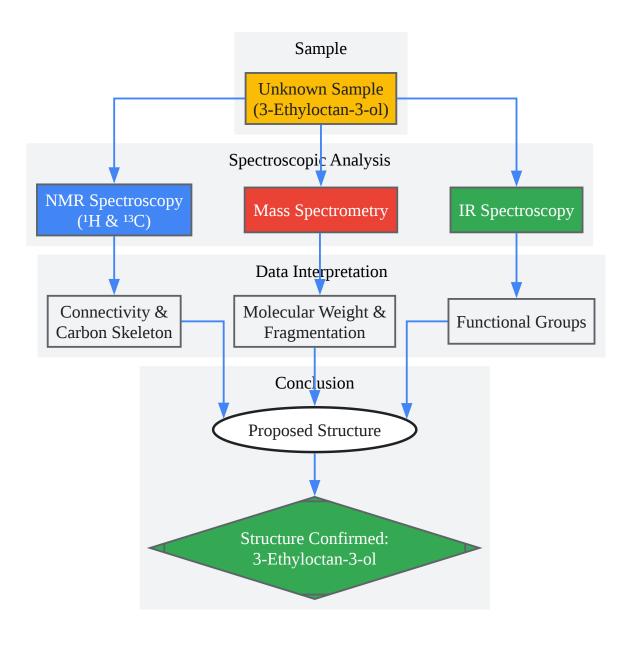


- Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small drop of the liquid 3-ethyloctan-3-ol sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signalto-noise ratio.
- Clean the ATR crystal thoroughly after the measurement.
- Analyze the resulting spectrum, identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of an unknown compound, such as **3-ethyloctan-3-ol**, can be visualized as follows.





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